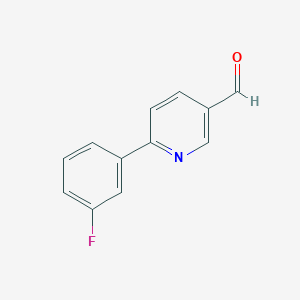
6-(3-Fluorophenyl)nicotinaldehyde
Overview
Description
6-(3-Fluorophenyl)nicotinaldehyde is an organic compound with the CAS Number: 898795-81-8 and Linear Formula: C12H8FNO . It is a solid substance and has a molecular weight of 201.2 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H8FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H . The InChI key is NYXTZOPVKQNRIS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . and should be stored in an inert atmosphere at 2-8 degrees Celsius .Scientific Research Applications
Photophysics and Biological Applications
- A study by Vázquez, Blanco, and Imperiali (2005) introduced a fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which shows promising properties as a biological probe. Its fluorescent properties, especially in the 500-600 nm range, and response to environmental polarity make it a valuable tool in biological research. This fluorophore, related to 6-(3-Fluorophenyl)nicotinaldehyde, demonstrates significant applications in protein-protein interaction studies, particularly with Src homology 2 (SH2) phosphotyrosine binding domains (Vázquez, Blanco, & Imperiali, 2005).
Synthesis and Biological Activities
- Bhimapaka et al. (2020) reported on the synthesis of 2',6'-diphenyl-3,4'-bipyridines through the reaction of nicotinaldehydes, acetophenones, and ammonium acetate. These compounds, including derivatives of this compound, exhibited anti-microbial and α-glucosidase inhibitory activities, showcasing their potential in therapeutic applications (Bhimapaka et al., 2020).
Antiviral Activity Research
- Attaby et al. (2007) synthesized heterocyclic compounds using nicotinaldehyde and explored their antiviral activities. This research provides insight into the potential applications of this compound derivatives in developing antiviral agents (Attaby et al., 2007).
Spectroscopic Investigations
- Jose and Mohan (2006) conducted Fourier transform Raman and infrared spectroscopic studies of nicotinaldehyde. This research contributes to the understanding of the molecular structure and vibrational properties of compounds related to this compound (Jose & Mohan, 2006).
Enzymatic Inhibition Studies
- French et al. (2010) explored the inhibition properties of nicotinaldehyde derivatives on nicotinamidases. These findings are relevant to the study of this compound, particularly in understanding its potential role in inhibiting enzymes that are crucial in various biological processes (French et al., 2010).
Coenzyme Binding Studies
- Research by Niekamp, Sturtevant, and Velick (1977) on the binding of nicotinamide adenine dinucleotide (NAD+) to yeast glyceraldehyde-3-phosphate dehydrogenase highlights the importance of understanding coenzyme binding mechanisms. This study provides foundational knowledge relevant to the study of this compound and its potential interactions with biological molecules (Niekamp, Sturtevant, & Velick, 1977).
Safety and Hazards
properties
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXTZOPVKQNRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3043588.png)
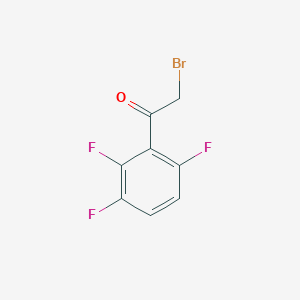
![1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3043591.png)
![2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline](/img/structure/B3043595.png)
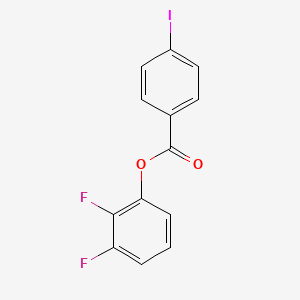
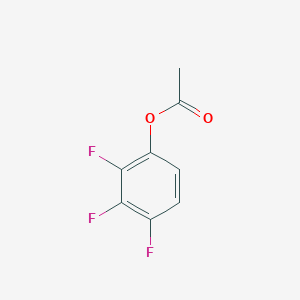


![Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B3043604.png)
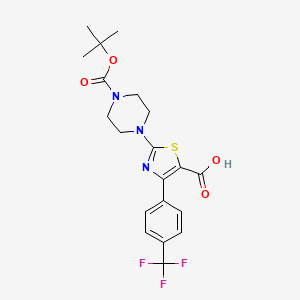
![tert-Butyl 4-[4-(2,5-difluorophenyl)-5-ethoxycarbonylthiazol-2-yl]piperazine-1-carboxylate](/img/structure/B3043606.png)
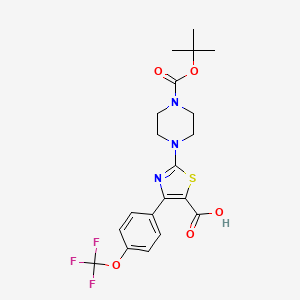
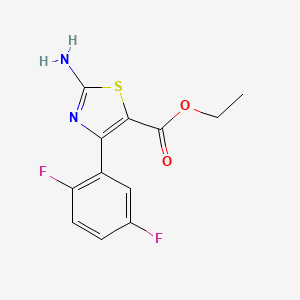
![2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3043610.png)